
Niphimycin
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Overview
Description
Niphimycin is an antimicrobial compound produced by the bacterium Streptomyces. It is classified as a guanidyl-polyol macrolide antibiotic due to its complex structure, which includes multiple hydroxyl groups and a guanidine moiety . This compound has shown significant antifungal activity and is primarily used in research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niphimycin is typically isolated from the culture broth of Streptomyces species. The production involves fermentation using a medium containing soybean meal and mannitol . The fermentation process is followed by extraction using solvents such as n-hexane and ethyl acetate . The crude product is then purified using chromatography techniques, including high-performance liquid chromatography (HPLC) with a reverse-phase C-18 column .
Industrial Production Methods
Industrial production of this compound involves optimizing the culture medium to enhance the yield of the compound. This can be achieved through response surface methodology, which adjusts the concentrations of key components like starch, soybean meal, and phosphates in the medium . The optimized conditions lead to maximal production of this compound, which is then extracted and purified for use.
Chemical Reactions Analysis
Types of Reactions
Niphimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Antifungal Activity
Niphimycin exhibits potent antifungal activity against a range of phytopathogenic fungi. Its efficacy has been demonstrated in several studies:
- Fusarium Wilt Control : this compound C, isolated from Streptomyces yongxingensis, showed strong antifungal activity against Fusarium oxysporum f. sp. cubense (Foc) TR4, with an effective concentration (EC50) of 1.20 μg/mL. It inhibited mycelial growth and spore germination, leading to mitochondrial dysfunction in fungal cells and reduced disease indices in banana plantlets during pot experiments .
- Broad-Spectrum Efficacy : this compound has been reported to exhibit broad-spectrum antifungal activity against 12 different phytopathogenic fungi, making it a promising candidate for agricultural fungicides .
- Mechanism of Action : The mechanism by which this compound exerts its antifungal effects includes damaging the fungal plasma membrane and inducing oxidative stress. Studies indicate that it disrupts vacuolar integrity in fungal cells, which is critical for maintaining cellular function .
This compound in Agricultural Applications
A study conducted on the application of this compound C in controlling anthracnose development in pepper plants demonstrated complete inhibition at a concentration of 50 µg/mL. This effectiveness parallels that of conventional fungicides, highlighting this compound's potential as a natural alternative for crop protection .
Synergistic Effects with Other Compounds
Research has shown that this compound can enhance the efficacy of other antifungal agents such as amphotericin B. The combination of these compounds results in increased fungicidal activity through mechanisms involving plasma membrane disruption and enhanced production of reactive oxygen species . This synergistic effect suggests that this compound could be used to improve the performance of existing antifungal treatments.
Structural Insights and Derivatives
The structural characteristics of this compound play a crucial role in its biological activity. The presence of an alkylguanidinium chain is essential for its antifungal properties, as it contributes to membrane disruption and oxidative stress induction in fungal cells . Structure-activity relationship studies have led to the synthesis of derivatives that maintain or enhance these properties, providing avenues for developing more effective antifungal agents.
Mechanism of Action
Niphimycin exerts its effects by disrupting the cell membrane of target organisms. It binds to specific molecular targets, leading to increased membrane permeability and cell lysis . The compound also induces apoptosis and cell cycle arrest in cancer cells by increasing reactive oxygen species (ROS) production and regulating several signaling pathways .
Comparison with Similar Compounds
Niphimycin is unique among guanidyl-polyol macrolide antibiotics due to its specific structure and biological activity. Similar compounds include:
Nigericin: Another polyether antibiotic produced by Streptomyces, known for its ionophore activity.
Elaiophylin: A macrolide antibiotic with antifungal properties, also produced by Streptomyces.
Amycins A and B: Novel this compound analogs with similar structures but different biological activities.
This compound stands out due to its potent antifungal activity and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Niphimycin, a polyol macrolide antibiotic, is primarily known for its potent antifungal properties. Isolated from the actinobacterium Streptomyces, this compound has garnered attention for its efficacy against various phytopathogenic fungi, particularly those affecting agricultural crops. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in agriculture.
This compound exhibits antifungal activity primarily through the disruption of fungal cell membranes. The compound interferes with mitochondrial function and cellular metabolism in target fungi, leading to cell death. Specifically, this compound C has been shown to:
- Inhibit Mycelial Growth : It significantly suppresses the growth and spore germination of Fusarium oxysporum f. sp. cubense (Foc TR4), a major pathogen affecting banana plants, with an effective concentration (EC50) of 1.20 μg/mL .
- Disrupt Mitochondrial Function : this compound causes functional loss of mitochondria in fungal cells, which is critical for energy production and overall cell viability .
- Alter Metabolic Pathways : It reduces key enzyme activities in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC), further impairing fungal metabolism .
Efficacy Against Phytopathogenic Fungi
This compound has demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi. A key study identified its effectiveness against 12 different fungal species, underscoring its potential as a natural fungicide in agricultural settings . The following table summarizes some of the notable findings regarding this compound's antifungal activity:
Fungal Species | EC50 (μg/mL) | Mechanism of Action |
---|---|---|
Fusarium oxysporum f. sp. cubense | 1.20 | Inhibition of mycelial growth and spore germination |
Alternaria mali | Not specified | Disruption of cell membrane integrity |
Candida albicans | Not specified | Synergistic action with amphotericin B |
Case Studies and Research Findings
Several research studies have highlighted the practical applications of this compound in controlling fungal diseases:
- Field Trials on Banana Plants : In pot experiments, this compound C significantly reduced disease indexes in banana plantlets infected by Foc TR4, demonstrating its potential as an agrochemical fungicide .
- Synergistic Effects with Other Antifungals : Research has shown that this compound can enhance the efficacy of other antifungal agents such as amphotericin B. The combination leads to increased cell death in fungal strains like Saccharomyces cerevisiae, attributed to enhanced plasma membrane disruption and reactive oxygen species production .
- High-Throughput Screening Studies : this compound was identified through high-throughput screening assays that assess compounds based on their ability to disrupt yeast cell integrity, further validating its antifungal properties .
Properties
CAS No. |
12676-71-0 |
---|---|
Molecular Formula |
C59H103N3O18 |
Molecular Weight |
1142.5 g/mol |
IUPAC Name |
3-oxo-3-[[(10E,12E,15R,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E,2S,4S)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C59H103N3O18/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43(78-54(74)32-53(72)73)29-44-30-51(70)56(75)59(77,80-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(76)79-55/h10-11,15-16,19-21,24,34-52,55-56,63-71,75,77H,12-14,17-18,22-23,25-33H2,1-9H3,(H,72,73)(H3,60,61,62)/b11-10+,19-15+,20-16+,24-21+/t34-,35?,36?,37?,38-,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55-,56?,59?/m0/s1 |
InChI Key |
VAYOSPAPALLOIO-WBWCZIISSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C(C(C(=O)O[C@@H](C(/C=C/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)[C@@H](C)C[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Synonyms |
Niphimycin |
Origin of Product |
United States |
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